Baeta

Description

Properties

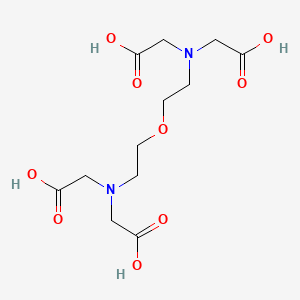

IUPAC Name |

2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O9/c15-9(16)5-13(6-10(17)18)1-3-23-4-2-14(7-11(19)20)8-12(21)22/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVOVFVZZFUEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238959 | |

| Record name | BAETA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-73-9 | |

| Record name | Bis(2-aminoethyl) ether N,N,N′,N′-tetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAETA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAETA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxydiethylenediaminetetra(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Calcium Binding Affinity of BAPTA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the calcium (Ca²⁺) binding affinity of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a crucial tool in the study of calcium signaling. BAPTA is a high-affinity, selective Ca²⁺ chelator renowned for its rapid binding kinetics, making it invaluable for investigating fast cellular calcium dynamics.[1] This document summarizes key quantitative data, details common experimental protocols for determining binding affinity, and presents visual representations of relevant pathways and workflows.

Core Concepts in Calcium Binding

The interaction between a chelator like BAPTA and Ca²⁺ is characterized by several key parameters:

-

Dissociation Constant (Kd): This equilibrium constant represents the concentration of free Ca²⁺ at which half of the chelator molecules are bound to a calcium ion.[2][3] A lower Kd value signifies a higher affinity of the chelator for calcium.[3][4]

-

Association Rate Constant (kon): This constant reflects the speed at which the chelator binds to a calcium ion.[1]

-

Dissociation Rate Constant (koff): This constant indicates the rate at which the calcium-chelator complex dissociates.[1]

The relationship between these parameters is defined by the equation: Kd = koff / kon .

Quantitative Analysis of BAPTA's Calcium Binding Affinity

The following tables summarize the reported calcium binding parameters for BAPTA and some of its derivatives, providing a comparative overview under various experimental conditions.

Table 1: Calcium Binding Kinetics of BAPTA and Other Chelators

| Chelator | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (nM) | Experimental Conditions |

| BAPTA | ~6 x 10⁸[1] | ~97[1] | ~160[1][4] | 140 mM KCl, 20°C, pH 7.2[1] |

| 5,5'-Dibromo-BAPTA | ~10⁸ - 10⁹ (estimated)[5] | - | 1600 - 3600[5] | Not Specified |

| Fura-2 | 6.02 x 10⁸[1] | 96.7[1] | 161[1] | 140 mM KCl, 20°C[1] |

| Indo-1 | ~5 x 10⁸[5] | 130[5] | 230 - 250[5] | Not Specified |

| EDTA | ~3 x 10⁶[1] | Not readily available | ~100[1] | pH 7.2[1] |

| EGTA | ~3 x 10⁶[1] | Not readily available | ~100[1] | 100-140 mM CsCl, 20-40 mM Cs-HEPES, 8 mM NaCl, pH 7.2, 22°C[1] |

Table 2: Dissociation Constants (Kd) of BAPTA and its Derivatives

| Chelator | Kd for Ca²⁺ | Experimental Conditions |

| BAPTA | 0.2 µM[6] | Not Specified |

| 5-Nitro BAPTA | 0.4 µM - ~20 mM (range for various derivatives)[7] | 300 mM KCl |

| 5,5'-Dinitro BAPTA | 0.4 µM - ~20 mM (range for various derivatives)[7] | 300 mM KCl |

| 5-Methyl-5'-nitro BAPTA | 0.4 µM - ~20 mM (range for various derivatives)[7] | 300 mM KCl |

| 5-Methyl-5'-formyl BAPTA | 0.4 µM - ~20 mM (range for various derivatives)[7] | 300 mM KCl |

Experimental Protocols for Determining Calcium Binding Affinity

Several techniques are employed to measure the kinetic and equilibrium constants of calcium binding to chelators like BAPTA. The choice of method often depends on the speed of the binding reaction and the properties of the chelator.

Spectrofluorometry

This technique relies on changes in the fluorescence properties of a molecule upon ion binding. For chelators that are also fluorescent indicators (e.g., Fura-2, Indo-1), this is a direct measurement. For non-fluorescent chelators like BAPTA, competitive binding assays are used.

-

Stopped-Flow Spectrofluorometry: This method is ideal for measuring rapid kinetic events in the millisecond to second timescale.[1]

-

Principle: Two solutions, one containing the chelator and the other containing Ca²⁺, are rapidly mixed. The change in fluorescence of an indicator dye is monitored over time as the chelator and indicator compete for Ca²⁺.[1]

-

Typical Protocol:

-

Prepare a solution containing the calcium indicator and a separate solution with a known concentration of Ca²⁺.

-

Prepare a third solution containing the BAPTA derivative to be tested.

-

In the stopped-flow instrument, rapidly mix the indicator solution with the Ca²⁺ solution to establish a baseline signal.

-

In a subsequent experiment, rapidly mix the Ca²⁺-bound indicator with the BAPTA solution.

-

Monitor the change in fluorescence as BAPTA chelates Ca²⁺ from the indicator. The rate of this change is used to determine the koff of the indicator and subsequently the kon of BAPTA.

-

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy (ΔH).[8]

-

Principle: A solution of Ca²⁺ is titrated into a solution containing the chelator in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of Ca²⁺ to the chelator.[8]

-

Typical Protocol:

-

Thoroughly degas all solutions to prevent bubble formation.

-

Prepare a solution of the BAPTA derivative in a suitable buffer and place it in the sample cell.

-

Prepare a solution of a known concentration of CaCl₂ in the same buffer and load it into the injection syringe.

-

Perform a series of small, sequential injections of the CaCl₂ solution into the sample cell while monitoring the heat change.

-

The resulting data are fitted to a binding model to extract the thermodynamic parameters.

-

Temperature-Jump Relaxation

This technique is used for studying extremely fast reactions that occur on the microsecond to millisecond timescale.[9]

-

Principle: A rapid increase in temperature is induced in a solution at equilibrium. The system then relaxes to a new equilibrium state. The rate of this relaxation, monitored by a change in absorbance or fluorescence, provides information about the forward and reverse rate constants.[10]

-

Typical Protocol:

-

Prepare a solution containing BAPTA and Ca²⁺ at equilibrium, along with a pH indicator if proton release is expected.

-

Subject the solution to a rapid temperature jump using a high-voltage discharge.

-

Monitor the change in absorbance of BAPTA at a wavelength sensitive to Ca²⁺ binding (e.g., 254 nm) as the system relaxes to the new equilibrium.[10]

-

The relaxation rate is then analyzed to determine the kon and koff.

-

Competitive Chelator Method (UV-Vis Spectrophotometry)

This method is useful for determining the Kd of a chelator by measuring its absorbance changes upon Ca²⁺ binding in the presence of a competing chelator with a known affinity.

-

Principle: The absorbance of many BAPTA-type chelators changes upon binding Ca²⁺. By titrating a solution containing the chelator with Ca²⁺, the change in absorbance can be used to determine the concentration of the Ca²⁺-bound and unbound forms, from which the Kd can be calculated.[11]

-

Typical Protocol:

-

Prepare a solution of the BAPTA derivative in a calcium-free buffer.

-

Measure the absorbance spectrum of the chelator in its unbound state.

-

incrementally add known concentrations of a CaCl₂ solution to the chelator solution.

-

After each addition, record the absorbance spectrum until no further change is observed (saturation).

-

The data are then plotted and fitted to a binding isotherm to calculate the Kd.

-

Visualizing Experimental Workflows and Signaling Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the general principle of calcium chelation.

Conclusion

BAPTA and its derivatives are indispensable tools in cellular biology and drug development for their ability to rapidly buffer intracellular calcium concentrations.[1] A thorough understanding of their calcium binding affinities and the kinetics of these interactions is paramount for accurate experimental design and interpretation. The selection of a specific BAPTA derivative should be guided by the required calcium affinity for the biological question at hand, with consideration for the experimental conditions that can influence these parameters. The methodologies outlined in this guide provide a robust framework for the characterization of these and other novel calcium chelators.

References

- 1. benchchem.com [benchchem.com]

- 2. Dissociation constant - Wikipedia [en.wikipedia.org]

- 3. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. BAPTA - Wikipedia [en.wikipedia.org]

- 7. On the dissociation constants of BAPTA-type calcium buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring the Kinetics of Calcium Binding Proteins with Flash Photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method [structbio.vanderbilt.edu]

Upcycling Plastic Waste into a Climate Solution: A Technical Guide to the Discovery and Synthesis of BAETA

For Immediate Release

COPENHAGEN, Denmark – December 13, 2025 – Researchers at the University of Copenhagen have developed a groundbreaking material, named BAETA, capable of capturing significant amounts of carbon dioxide from the air.[1][2][3] This innovative substance is synthesized from a ubiquitous source of pollution: polyethylene terephthalate (PET) plastic waste. The process, a form of chemical upcycling, transforms discarded plastic bottles and textiles into a valuable tool in the fight against climate change.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and properties of the BAETA compound for researchers, scientists, and drug development professionals.

Discovery and Core Concept

The discovery of BAETA stems from the pressing global challenges of plastic pollution and rising atmospheric CO2 levels. Scientists at the University of Copenhagen sought to create a synergistic solution by converting plastic waste into a functional material for carbon capture.[4] The core concept involves the chemical breakdown of PET, a polymer composed of repeating terephthalate and ethylene glycol units, and its subsequent reaction with an amine-containing compound to create a solid sorbent with a high affinity for CO2.[4][5]

The result of this process is not a single compound but a mixture of a primary bis-aminoamide compound, which the researchers have designated BAETA, and related oligomers. This mixture exhibits remarkable CO2 capture capabilities, positioning it as a promising new technology in the field of carbon capture and utilization.

Synthesis of the BAETA Material

The synthesis of the BAETA material is an energy-efficient process that can be conducted at ambient temperatures without the need for solvents or catalysts.[5] This "gentler" approach enhances its sustainability and potential for large-scale industrial production.[2]

Overall Synthesis Pathway

The fundamental chemical transformation is the aminolysis of PET plastic with ethylenediamine. This reaction breaks the ester linkages in the PET polymer backbone and forms new amide bonds, resulting in the formation of the BAETA molecule and oligomeric species.

Experimental Protocol: Synthesis of BAETA Material from PET Bottles

The following protocol is based on the research conducted at the University of Copenhagen:

-

Preparation of PET: Post-consumer PET beverage bottles are collected, washed with water, and cut into small pieces (approximately 1x1 cm). No extensive pre-treatment is necessary.

-

Aminolysis Reaction: The PET pieces are placed in a reaction vessel with ethylenediamine. The reaction is carried out at 60°C for 24 hours.

-

Work-up: After the reaction, the resulting solid material is washed to remove any unreacted ethylenediamine and byproducts.

-

Drying: The purified BAETA material is then dried to obtain a fine powder. This powder can be pelletized for use in carbon capture applications.[2][3]

Chemical Structure and Composition

The aminolysis of PET with ethylenediamine yields a primary product, the bis-aminoamide BAETA, along with a mixture of oligomers.

Quantitative Data

The BAETA material demonstrates impressive performance in CO2 capture and thermal stability.

| Parameter | Value | Reference |

| CO2 Capture Capacity | Up to 3.4 mol/kg | [1][6] |

| Thermal Stability | > 250 °C | [1][6] |

| Operating Temperature for CO2 Capture | Room temperature up to 170 °C | [1][6] |

Table 1: Key Performance Metrics of the BAETA Material

The yield of the BAETA material and oligomers varies depending on the source of the PET waste.

| PET Source | BAETA Yield | Oligomer Yield |

| Drinking bottle | 50% | 48% |

| Food packaging | 55% | 40% |

| Stuffing for toys | 48% | 41% |

| Leggings (textile) | 38% | - |

Table 2: Yields from Various Post-consumer PET Sources

Mechanism of CO2 Capture and Regeneration

The BAETA material captures CO2 through a process of chemisorption, where the amine groups on the BAETA and oligomer molecules form chemical bonds with CO2.[1] This strong interaction allows for the selective capture of CO2 even from flue gas (5-20% CO2) and ambient air (~400 ppm CO2) under humid conditions.[1][6]

A significant advantage of the BAETA material is its regenerability. The captured CO2 can be released by heating the material, which breaks the chemical bonds and regenerates the amine sites for further use. This allows for multiple cycles of CO2 capture and release.[1][6]

Experimental Protocols: Material Characterization

A suite of analytical techniques is employed to characterize the BAETA material and assess its performance.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability of the material.

-

Protocol: A sample of the BAETA material is heated in a TGA instrument under an inert atmosphere (e.g., nitrogen) at a constant heating rate. The weight loss of the sample is monitored as a function of temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the chemical structure and the presence of key functional groups (e.g., amides, amines).

-

Protocol: A small amount of the powdered BAETA material is mixed with KBr and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The infrared spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed chemical structure of the BAETA compound and the oligomers.

-

Protocol: The BAETA material is dissolved in a suitable deuterated solvent, and 1H and 13C NMR spectra are acquired.

CO2 Adsorption/Desorption Cycling

-

Objective: To evaluate the CO2 capture capacity and the stability of the material over multiple cycles.

-

Protocol: A packed bed of the BAETA material is subjected to alternating flows of a CO2-containing gas stream (for adsorption) and an inert gas at an elevated temperature (for desorption). The amount of CO2 captured and released is quantified in each cycle.

Future Outlook

The discovery and synthesis of the BAETA material represent a significant advancement in the fields of materials science and carbon capture technology. The ability to upcycle plastic waste into a functional material for climate change mitigation offers a compelling example of a circular economy approach.[5] The research team at the University of Copenhagen is currently focused on scaling up the production of BAETA to an industrial level and exploring its application in real-world carbon capture facilities.[2] Further research will likely focus on optimizing the synthesis process, enhancing the long-term stability of the material, and evaluating its performance under a wider range of industrial conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. carbonherald.com [carbonherald.com]

- 3. Scientists transform plastic waste into efficient CO2 capture materials – University of Copenhagen [science.ku.dk]

- 4. bioengineer.org [bioengineer.org]

- 5. PET plastic waste converted into carbon dioxide capture material | Chemistry World | Chemistry World [chemistryworld.com]

- 6. pure.au.dk [pure.au.dk]

BAETA Chelator: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chelator 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, commonly known as BAPTA, is a vital tool in cellular biology and neuroscience research. It is a highly selective calcium ion (Ca²⁺) chelator, meaning it preferentially binds to Ca²⁺ over other divalent cations like magnesium (Mg²⁺)[1]. This high selectivity, coupled with its rapid binding kinetics, makes BAPTA an invaluable buffer for controlling intracellular calcium concentrations[1]. Its cell-permeant form, BAPTA-AM, allows for its introduction into intact cells, where it is hydrolyzed by intracellular esterases into its active, membrane-impermeant form[2][3]. This guide provides a comprehensive overview of BAPTA's mechanism of action, its influence on key signaling pathways, and detailed experimental protocols for its application.

Core Mechanism of Action

BAPTA's primary mechanism of action is the sequestration of free intracellular calcium ions. By binding to Ca²⁺, BAPTA effectively reduces the cytosolic concentration of this ubiquitous second messenger, thereby inhibiting or modulating a vast array of calcium-dependent cellular processes[1][3].

The acetoxymethyl ester form, BAPTA-AM, is lipophilic and readily crosses the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now polar BAPTA molecule within the cytoplasm[2][3]. This intracellular accumulation allows BAPTA to act as a potent buffer, preventing large fluctuations in intracellular calcium levels that would normally be triggered by stimuli that cause Ca²⁺ influx or release from intracellular stores[1][4].

It is important to note that while BAPTA is primarily known for its calcium chelating properties, some studies suggest it may have off-target effects. For instance, BAPTA has been shown to inhibit phospholipase C (PLC) activity independently of its role as a Ca²⁺ chelator[1]. More recent research has also indicated that intracellular BAPTA can directly inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), thereby affecting cellular metabolism in a calcium-independent manner[5].

Effects on Cellular Signaling Pathways

By modulating intracellular calcium levels, BAPTA influences numerous signaling cascades. This has made it a critical tool for elucidating the role of calcium in these pathways.

1. MAPK/ERK Pathway:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. Studies have shown that BAPTA-AM can inhibit the phosphorylation of ERK1/2 induced by receptor activator of nuclear factor kappa-B ligand (RANKL) in bone marrow macrophages[6]. This suggests that intracellular calcium is a necessary upstream signal for RANKL-induced ERK activation.

2. p38 MAPK Pathway:

Similar to the ERK pathway, the p38 MAPK pathway is involved in cellular stress responses and inflammation. BAPTA-AM has been demonstrated to inhibit the phosphorylation of p38 MAPK in a dose-dependent manner in response to RANKL, indicating a role for intracellular calcium in the activation of this pathway[6].

3. PI3K/Akt Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, survival, and metabolism. Research has shown that BAPTA-AM can suppress the phosphorylation of Akt in RANKL-stimulated bone marrow macrophages, highlighting the calcium-dependency of this pro-survival pathway in this context[6].

4. mTORC1 Pathway:

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Recent findings have revealed that intracellular BAPTA can inhibit mTORC1-driven translation of the anti-apoptotic protein MCL-1[5]. This effect was found to be a consequence of BAPTA's direct inhibition of PFKFB3, leading to impaired glycolysis, and was independent of its calcium-chelating activity[5].

Neuroprotection and Apoptosis

BAPTA has been extensively studied for its neuroprotective effects. By buffering excess intracellular calcium that occurs during excitotoxicity and ischemic events, BAPTA can protect neurons from damage and death[7][8][9]. In models of spinal cord injury, local application of BAPTA has been shown to reduce neuronal apoptosis and promote motor recovery[8][9]. The mechanism involves the attenuation of reactive oxygen species (ROS) generation, which is often triggered by calcium overload[8][9].

Conversely, in certain cancer cell lines, intracellular BAPTA has been shown to induce apoptosis[5]. This pro-apoptotic effect can be mediated through the inhibition of pro-survival pathways, such as the mTORC1-dependent translation of MCL-1[5].

Quantitative Data Summary

| Application | Cell Type | BAPTA-AM Concentration | Observed Effect | Reference |

| Calcium Signaling Studies | Differentiated NH15-CA2 neuroblastoma and glioma hybrid cells | 0.3-30 µM | Prevention of Ca²⁺-induced cell damage and alteration of physiological calcium responses. | [1] |

| Neuroprotection in Focal Cerebral Ischemia | Rat hippocampal slices | 30-50 µM | Attenuation of population spike amplitude and reduction of excitatory postsynaptic potentials. | [7] |

| Inhibition of Osteoclastogenesis | Bone marrow macrophages (BMMs) | Dose-dependent | Inhibition of RANKL-induced differentiation and suppression of ERK, p38, and Akt phosphorylation. | [6] |

| Induction of Apoptosis | Human leukemia cell lines (HL-60 and U937) | 10-50 µM | Induction of classic apoptotic morphology at 10 µM and atypical features at 50 µM. | [10] |

| Reduction of ROS Generation | In vitro model of neuronal damage | 10-40 µM | Dose-dependent decrease in TUNEL-positive cells and ROS levels, with maximal effect at 40 µM. | [8] |

Experimental Protocols

General Protocol for Loading Cells with BAPTA-AM

This protocol provides a general guideline for loading cultured cells with BAPTA-AM. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

-

BAPTA-AM

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic® F-127 (optional, to aid solubilization)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Cultured cells on an appropriate imaging dish

Procedure:

-

Prepare Stock Solution: Dissolve BAPTA-AM in anhydrous DMSO to create a stock solution of 1-10 mM. Store in small aliquots at -20°C, protected from light.

-

Prepare Loading Buffer: On the day of the experiment, dilute the BAPTA-AM stock solution into the physiological buffer to the desired final concentration (typically 10-100 µM). To aid in dispersion, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%[11].

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the prepared loading buffer to the cells.

-

-

Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time can vary between cell types.

-

Wash: After incubation, remove the loading buffer and wash the cells 2-3 times with the physiological buffer to remove any extracellular BAPTA-AM.

-

De-esterification: Add fresh physiological buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM esters by intracellular esterases.

-

Experimentation: The cells are now loaded with BAPTA and are ready for the experiment.

BAPTA and its cell-permeant form, BAPTA-AM, are indispensable tools for investigating the multifaceted roles of intracellular calcium in cellular physiology and pathophysiology. Its high selectivity and rapid binding kinetics allow for precise buffering of intracellular calcium, enabling researchers to dissect calcium-dependent signaling pathways, understand its role in processes like neuroprotection and apoptosis, and develop potential therapeutic strategies. However, the potential for calcium-independent effects necessitates careful experimental design and interpretation of results. This guide provides a foundational understanding of BAPTA's mechanism of action and its application in scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal - BAPTA, the intracellular calcium chelator: how does it kill cancer cells? [research.kuleuven.be]

- 6. BAPTA-AM, an intracellular calcium chelator, inhibits RANKL-induced bone marrow macrophages differentiation through MEK/ERK, p38 MAPK and Akt, but not JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action and persistence of neuroprotection by cell-permeant Ca2+ chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of BAETA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

The physical and chemical properties of BAETA are summarized below. It is important to note that while some data is available for BAETA, other parameters are inferred from the closely related and structurally similar compound, EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), and are provided for comparative purposes.

Table 1: General and Physical Properties of BAETA

| Property | Value | Source/Notes |

| Full Chemical Name | Bis(2-aminoethyl) ether N,N,N',N'-tetraacetic acid | |

| Synonyms | BADE, Eedta | [1] |

| CAS Number | 923-73-9 | [1] |

| Appearance | Solid powder | [1] |

| Molecular Formula | C₁₂H₂₀N₂O₉ | [2] |

| Molecular Weight | 336.30 g/mol | [2] |

| Boiling Point | 657.2 °C at 760 mmHg (Predicted) | Data for BAETA is predicted. |

| Melting Point | Decomposes at 241 °C | Data for the similar compound EGTA.[3] Specific data for BAETA is not available. |

| Density | 1.488 g/cm³ (Predicted) | Data for BAETA is predicted. |

| Solubility | Soluble in DMSO. A saturated aqueous solution of the similar compound EGTA is 2 mM at room temperature with a pH of 2.72. Soluble in 1 M NaOH (110 mg/ml for EGTA).[1][3] |

Table 2: Acid Dissociation Constants (pKa) of EGTA (for comparison)

Due to the lack of experimentally determined pKa values for BAETA, the values for the structurally similar chelator EGTA are provided below to give an indication of the expected acidic properties. The four carboxylic acid groups and two amine groups result in multiple dissociation constants.

| pKa Value | Corresponding Group |

| pKa₁ | < 2 |

| pKa₂ | 2.7 |

| pKa₃ | 8.8 |

| pKa₄ | 9.5 |

| Source: Data for EGTA[3] |

Synthesis

Experimental Protocols

Specific experimental protocols for the use of BAETA are not widely published. However, the methodologies for using similar intracellular calcium chelators, such as the cell-permeant acetoxymethyl (AM) ester form of BAPTA (BAPTA-AM), are well-established and can serve as a template for the potential use of a cell-permeant derivative of BAETA. [4][5][6]The following is a generalized protocol for intracellular calcium chelation.

Protocol: Intracellular Calcium Chelation Using a Cell-Permeant Chelator

This protocol describes the general steps for loading cells with a membrane-permeant calcium chelator to buffer intracellular calcium. Optimization of concentrations and incubation times is crucial for each specific cell type and experimental design.

1. Reagent Preparation:

-

Prepare a stock solution of the cell-permeant chelator (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).

-

Store the stock solution in small aliquots at -20°C to -80°C, protected from light and moisture.

-

Prepare a suitable loading buffer for your cell type, such as Hank's Balanced Salt Solution (HBSS) or a physiological saline solution.

2. Cell Loading:

-

Culture cells on an appropriate substrate for your experiment (e.g., glass-bottom dishes for imaging).

-

Remove the culture medium and gently wash the cells with the pre-warmed loading buffer.

-

Dilute the chelator stock solution into the loading buffer to the desired final concentration. Typical final concentrations range from 1 µM to 50 µM.

-

Incubate the cells with the chelator-containing loading solution for 30-60 minutes at 37°C.

3. Washing and De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with fresh, warm buffer to remove any extracellular chelator.

-

Incubate the cells for an additional 30 minutes in fresh medium or buffer to allow for complete de-esterification of the AM ester by intracellular esterases. This step traps the active, membrane-impermeant form of the chelator within the cytosol.

4. Experimental Procedure:

-

Proceed with your experiment, for example, by stimulating the cells with an agonist known to elicit a calcium response.

-

The effectiveness of calcium chelation can be verified by co-loading the cells with a fluorescent calcium indicator (e.g., Fura-2 AM) and observing a blunted or absent fluorescence response to the stimulus.

Experimental Workflow for Calcium Chelation Studies

Safety and Handling

Detailed safety information for BAETA is not extensively documented. However, based on the data for similar aminopolycarboxylic acids, the following general precautions should be observed:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, temperatures of -20°C are recommended. [1]* Toxicity: The toxicological properties have not been thoroughly investigated. Handle with care and avoid ingestion, inhalation, and contact with skin and eyes.

Conclusion

BAETA is a calcium-selective chelating agent with potential applications in biological research where the modulation of calcium signaling is desired. While specific experimental data for BAETA is limited, its structural similarity to well-characterized chelators like EGTA and BAPTA provides a strong basis for understanding its fundamental properties and potential experimental applications. Researchers interested in utilizing BAETA should perform preliminary studies to determine its optimal concentration and experimental conditions for their specific system. As a member of the aminopolycarboxylic acid family of chelators, BAETA represents a potentially valuable tool for the study of calcium-dependent cellular processes.

References

- 1. medkoo.com [medkoo.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Core Principles and Chemical Properties

An In-depth Technical Guide to BAETA (BAPTA) vs. EDTA for Calcium Chelation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAETA), more commonly known as BAPTA, and Ethylenediaminetetraacetic acid (EDTA), two powerful chelating agents widely used in research and development. The document details their chemical properties, quantitative performance metrics, and experimental applications, with a focus on guiding the selection of the appropriate chelator for specific scientific objectives.

At the molecular level, the distinct structures of BAPTA and EDTA govern their chelation characteristics. EDTA is a flexible, linear polyaminocarboxylic acid.[1][2] BAPTA is a derivative of EGTA, where the central ethylene glycol bridge is replaced by two benzene rings.[3][4] This structural rigidity pre-organizes BAPTA's four carboxylate groups into a cavity that is optimally sized for the ionic radius of Ca²⁺, forming a highly stable cage-like complex.[2][3] This fundamental difference leads to significant variations in their selectivity, pH sensitivity, and binding kinetics.

Quantitative Comparison of Chelation Properties

The following table summarizes the key quantitative parameters for BAPTA and EDTA, providing a clear basis for comparison.

| Property | BAPTA (BAETA) | EDTA | Reference |

| Chemical Name | 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | Ethylenediaminetetraacetic acid | [5][6] |

| Ca²⁺ Binding Affinity (Kd) | ~110-160 nM | ~1 µM (at pH 7.4) | [4][7] |

| logK (Ca²⁺) | 6.97 | 10.65 | [8][9] |

| logK (Mg²⁺) | 1.77 | 8.79 | [8][9] |

| Selectivity (Ca²⁺ over Mg²⁺) | ~100,000-fold (10⁵) | ~72-fold | [4][9][10] |

| Ca²⁺ On-Rate (M⁻¹s⁻¹) | ~4.0 x 10⁸ | Slower than BAPTA/EGTA | [7] |

| Ca²⁺ Binding/Release Rate | 50-400 times faster than EGTA | Slower than BAPTA | [10][11] |

| pH Sensitivity | Low in physiological range | High | [4][7][11] |

Head-to-Head Technical Comparison

Selectivity: Ca²⁺ vs. Mg²⁺

A critical differentiator for biological applications is selectivity for calcium over magnesium, as intracellular Mg²⁺ concentrations are typically orders of magnitude higher than resting Ca²⁺ levels.

-

BAPTA: Its structurally constrained binding pocket provides exceptional selectivity for Ca²⁺, with an affinity approximately 100,000 times greater than for Mg²⁺.[4][10] This makes BAPTA the superior choice for buffering intracellular calcium without significantly disturbing magnesium-dependent cellular processes.[5]

-

EDTA: While a strong chelator, EDTA binds Mg²⁺ with high affinity (logK of 8.79).[9] Its selectivity for Ca²⁺ over Mg²⁺ is significantly lower than BAPTA's. This lack of high selectivity makes it unsuitable for applications requiring specific intracellular Ca²⁺ buffering.

pH Sensitivity

The pH of the experimental environment profoundly impacts the chelating ability of these molecules.

-

BAPTA: The aromatic nitrogen atoms in BAPTA's structure are less prone to protonation at physiological pH.[8] Consequently, its affinity for Ca²⁺ is relatively stable and much less sensitive to pH fluctuations within the typical biological range (pH 6.5-7.5).[4][7][11]

-

EDTA: EDTA's chelation capacity is highly pH-dependent.[12][13] Its four carboxyl groups must be deprotonated to bind metal ions effectively, a state that is favored at higher pH.[14] Under acidic conditions (pH < 5), its ability to bind Ca²⁺ is significantly reduced.[12] This property is often exploited in titrations but can be a major drawback in biological experiments where pH is not strictly controlled.

Binding Kinetics

The speed at which a chelator binds and releases calcium is crucial for studying dynamic signaling events.

-

BAPTA: Exhibits rapid on- and off-rates for Ca²⁺, making it an effective buffer for fast, localized calcium transients and microdomains that are critical for processes like neurotransmitter release.[7][15] It can bind and release Ca²⁺ ions about 50 to 400 times faster than EGTA, a close structural relative.[10][11]

-

EDTA: Has slower binding kinetics compared to BAPTA. This makes it less suitable for capturing rapid fluctuations in free calcium concentration and more appropriate for applications where bulk chelation or endpoint measurements are the goal.

Experimental Protocols and Applications

The choice between BAPTA and EDTA is primarily dictated by the experimental context: intracellular versus extracellular applications and the need for kinetic versus equilibrium measurements.

Protocol 1: Intracellular Calcium Buffering with BAPTA-AM

BAPTA is the gold standard for controlling intracellular Ca²⁺ concentrations.[11] Its cell-permeant acetoxymethyl ester form, BAPTA-AM, is used to load the chelator into live cells.

Objective: To buffer intracellular Ca²⁺ and determine its role in a specific cellular response (e.g., apoptosis, channel activation).

Methodology:

-

Stock Solution Preparation: Prepare a 10-25 mM stock solution of BAPTA-AM in anhydrous dimethyl sulfoxide (DMSO).

-

Cell Loading: Dilute the BAPTA-AM stock solution into a physiological buffer (e.g., Ringer's solution or HBSS) to a final working concentration, typically between 10-100 µM.

-

Incubation: Replace the cell culture medium with the BAPTA-AM loading solution and incubate the cells for 30-60 minutes at room temperature or 37°C. During this time, the lipophilic BAPTA-AM crosses the cell membrane.

-

De-esterification: Inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant, active BAPTA.

-

Wash and Recovery: Wash the cells with fresh, dye-free medium to remove extracellular BAPTA-AM and allow 15-30 minutes for complete de-esterification.

-

Experimentation: The cells are now loaded with BAPTA, which will buffer any subsequent increases in intracellular Ca²⁺. The cellular response to a stimulus can then be measured and compared to control (non-loaded) cells.

Protocol 2: Complexometric Titration of Calcium with EDTA

EDTA is extensively used for determining the total concentration of Ca²⁺ (and other divalent cations) in aqueous solutions, a common procedure for measuring water hardness.[6][16]

Objective: To determine the total Ca²⁺ concentration in a sample.

Methodology:

-

Prepare Standard EDTA Solution: Prepare a standardized EDTA solution of a known molarity (e.g., 0.05 M).

-

Sample Preparation: Pipette a precise volume of the calcium-containing sample into a conical flask.

-

pH Adjustment: Add a buffer solution (e.g., ammonia-ammonium chloride) to raise the sample's pH to approximately 10.[6][17] For specific measurement of Ca²⁺ in the presence of Mg²⁺, the pH is raised to 12-13 to precipitate Mg(OH)₂.[16][18]

-

Add Indicator: Add a few drops of a suitable metal ion indicator, such as Calmagite or Eriochrome Black T.[6][17] In the presence of Ca²⁺, the solution will turn a specific color (e.g., wine red).

-

Titration: Titrate the sample with the standard EDTA solution. EDTA will first bind to the free Ca²⁺ ions.

-

Endpoint Determination: As the last of the Ca²⁺ ions are chelated by EDTA, the indicator is released, causing a sharp color change (e.g., from wine red to blue).[6] This is the endpoint of the titration.

-

Calculation: Use the volume of EDTA solution added and its molarity to calculate the molar concentration of calcium in the original sample based on the 1:1 stoichiometry of the Ca²⁺-EDTA complex.

Protocol 3: Spectrophotometric Determination of Binding Affinity (Kd)

The dissociation constant (Kd) of a chelator can be determined by monitoring changes in its UV-Vis absorbance spectrum upon titration with the target ion. BAPTA's UV spectrum shifts upon binding Ca²⁺, a property that can be exploited for this purpose.[3][19]

Objective: To determine the Kd of BAPTA for Ca²⁺.

Methodology:

-

Materials: A known concentration of BAPTA solution, a concentrated stock solution of CaCl₂, a suitable buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2), a UV-Vis spectrophotometer, and quartz cuvettes.[3]

-

Initial Spectrum: Place the BAPTA solution in a cuvette and record its baseline absorbance spectrum (A_free). The peak absorbance for free BAPTA is around 254 nm.[19]

-

Titration: Add small, precise aliquots of the CaCl₂ stock solution to the cuvette. After each addition, mix thoroughly and record the new absorbance spectrum. As BAPTA binds Ca²⁺, the absorbance peak will shift to approximately 279 nm.[19]

-

Saturation: Continue adding CaCl₂ until the spectrum no longer changes, indicating that the BAPTA is saturated with Ca²⁺. Record this final spectrum (A_bound).

-

Data Analysis: Plot the change in absorbance at a specific wavelength (e.g., 279 nm) against the total concentration of added Ca²⁺.

-

Kd Calculation: Fit the resulting titration curve to a suitable binding isotherm equation (e.g., the Hill equation) to calculate the dissociation constant (Kd).

Interrogation of Calcium-Dependent Signaling Pathways

Chelators are indispensable tools for dissecting the role of calcium in signaling cascades. By buffering Ca²⁺, researchers can inhibit downstream events and confirm the necessity of a calcium signal for a particular pathway.

As illustrated above, a stimulus may lead to the production of inositol trisphosphate (IP₃), which triggers Ca²⁺ release from the endoplasmic reticulum (ER). This Ca²⁺ signal activates downstream effectors like Calmodulin. By loading the cell with BAPTA, the Ca²⁺ signal is rapidly buffered, preventing the activation of Calmodulin and subsequent downstream events. If the final cellular response is diminished or abolished, it provides strong evidence for the pathway's dependence on a Ca²⁺ signal.

Summary and Recommendations

| Feature | BAPTA (BAETA) | EDTA |

| Primary Application | Intracellular Ca²⁺ buffering | Extracellular Ca²⁺ chelation, titrations |

| Ca²⁺ vs. Mg²⁺ Selectivity | Very High (~10⁵) | Low |

| pH Sensitivity | Low | High |

| Kinetics | Fast (for transient signals) | Slow (for bulk chelation) |

| Cell Permeability | Permeable as AM ester | Impermeable |

Recommendations for Use:

-

Choose BAPTA for investigating rapid, transient intracellular calcium signaling events, for specifically buffering intracellular Ca²⁺ without disturbing Mg²⁺ levels, and in experiments where potential pH fluctuations could compromise results.

-

Choose EDTA for applications requiring the removal of extracellular divalent cations, for determining the total concentration of Ca²⁺ and Mg²⁺ in aqueous samples via titration, or as a component in biochemical buffers to prevent enzymatic degradation by metal-dependent proteases.

References

- 1. How to Bind with Metals and Water: A New Study on EDTA [jila.colorado.edu]

- 2. quora.com [quora.com]

- 3. benchchem.com [benchchem.com]

- 4. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cuhk.edu.hk [cuhk.edu.hk]

- 7. benchchem.com [benchchem.com]

- 8. Metal Chelate BAPTA | CAS 85233-19-8(free acid) Dojindo [dojindo.com]

- 9. benchchem.com [benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. wellyoutech.com [wellyoutech.com]

- 13. researchgate.net [researchgate.net]

- 14. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 18. cigmat.cive.uh.edu [cigmat.cive.uh.edu]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Intracellular Calcium Measurement and Buffering with BAPTA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), a cornerstone tool for the study of intracellular calcium (Ca²⁺) signaling. BAPTA is a high-affinity, selective Ca²⁺ chelator used extensively to buffer intracellular Ca²⁺ concentrations, thereby enabling researchers to investigate the role of calcium in a vast array of cellular processes.[1][2][3] This document details its mechanism of action, quantitative properties, and provides detailed protocols for its application in a research setting.

Core Principles of BAPTA-AM

The most common method for introducing BAPTA into live cells is through its acetoxymethyl (AM) ester derivative, BAPTA-AM.[1][2] BAPTA itself is a charged molecule and cannot passively cross the cell membrane.[4] The lipophilic AM ester groups mask the negative charges, rendering the molecule membrane-permeant.[1][5]

Mechanism of Action:

-

Cellular Uptake: The electrically neutral BAPTA-AM passively diffuses across the plasma membrane into the cell's cytoplasm.[1][5]

-

Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups.[1][5] This cleavage process releases the active, membrane-impermeant form, BAPTA, which becomes trapped within the cell.[1][2]

-

Calcium Chelation: The activated BAPTA molecule possesses a high affinity and selectivity for Ca²⁺ ions, rapidly binding to them and effectively buffering the intracellular free Ca²⁺ concentration.[2][5] This prevents calcium from participating in downstream signaling events, allowing for the study of Ca²⁺-dependent processes.[5]

References

The Investigator's Handbook to BAPTA-Based Fluorescent Calcium Indicators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescence properties, experimental applications, and underlying principles of BAPTA-based fluorescent calcium indicators. These powerful molecular tools are indispensable for the study of intracellular calcium (Ca²⁺) signaling, a ubiquitous second messenger system involved in a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. Their application is particularly crucial in drug discovery and development for monitoring the activity of G-protein coupled receptors (GPCRs) and ion channels, key targets for a wide range of therapeutics.

The BAPTA Core: A Foundation for Selective Calcium Chelation

At the heart of these indicators is 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, commonly known as BAPTA. While BAPTA itself is not fluorescent, it is a highly selective chelator for Ca²⁺ ions. Its key advantages over other chelators like EGTA include a higher selectivity for Ca²⁺ over other divalent cations such as magnesium (Mg²⁺), and its binding affinity is less sensitive to pH changes within the physiological range. This selectivity is crucial for accurately measuring Ca²⁺ dynamics in the complex intracellular environment.

The magic of BAPTA-based indicators lies in the covalent attachment of a fluorophore to this chelating core. The fluorescence properties of the attached fluorophore are exquisitely sensitive to the conformational changes that occur when the BAPTA moiety binds to Ca²⁺. This results in a change in fluorescence intensity or a shift in the excitation or emission wavelengths of the indicator, providing a direct optical readout of the intracellular Ca²⁺ concentration.

A Comparative Analysis of Key BAPTA-Based Indicators

Several families of fluorescent indicators have been developed based on the BAPTA core, each with unique spectral properties and affinities for Ca²⁺. The choice of indicator is critical and depends on the specific application, the instrumentation available, and the expected range of Ca²⁺ concentrations. The most widely used BAPTA-based indicators include Fura-2, Indo-1, Fluo-3, and Fluo-4.

| Indicator | Excitation Max (Ca²⁺-free/Ca²⁺-bound) (nm) | Emission Max (nm) | Dissociation Constant (Kd) for Ca²⁺ (nM) | Quantum Yield (Φ) (Ca²⁺-bound) | Fluorescence Lifetime (τ) (ns) | Key Features |

| Fura-2 | 380 / 340 | ~510 | ~145 | ~0.23 - 0.49 | ~1.8 - 3.7 | Ratiometric (dual excitation), UV-excitable. The ratio of fluorescence intensities at the two excitation wavelengths provides a quantitative measure of Ca²⁺ concentration, minimizing effects of uneven dye loading and photobleaching. |

| Indo-1 | ~350 | 475 / 400 | ~230 | ~0.56 | Ca²⁺-dependent | Ratiometric (dual emission), UV-excitable. Well-suited for flow cytometry where it is easier to detect changes in emission at a single excitation wavelength. |

| Fluo-3 | ~506 (Ca²⁺-bound) | ~526 | ~390 | ~0.14 - 0.18 | ~4.1 | Single wavelength, visible light-excitable (488 nm argon laser). Large fluorescence intensity increase upon Ca²⁺ binding. |

| Fluo-4 | ~494 (Ca²⁺-bound) | ~516 | ~345 | ~0.14 | ~4.1 | Single wavelength, visible light-excitable (488 nm argon laser). Brighter and more photostable than Fluo-3, making it a popular choice for confocal microscopy and high-throughput screening. |

Experimental Protocols

Representative Synthesis of a BAPTA-Based Indicator: Fura-2

The synthesis of BAPTA-based indicators is a multi-step process that involves the synthesis of the BAPTA chelator core followed by the attachment of a suitable fluorophore. The following is a representative, generalized protocol for the synthesis of Fura-2, based on established chemical principles.

Disclaimer: This is a generalized protocol for informational purposes and should be adapted and optimized by a qualified synthetic chemist in a laboratory setting. Appropriate safety precautions must be taken when handling all chemical reagents.

Step 1: Synthesis of the BAPTA Precursor

The synthesis of the BAPTA core typically starts from commercially available nitrophenol derivatives. A common route involves the following key transformations:

-

Williamson Ether Synthesis: Two molecules of a protected 2-aminophenol derivative are coupled with a dihaloethane to form the central ethylene glycol bridge.

-

Alkylation of the Amino Groups: The secondary amine groups are then alkylated with a protected haloacetic acid derivative to introduce the four carboxymethyl arms of the chelator.

-

Deprotection: The protecting groups on the carboxylic acid and amine functionalities are removed to yield the final BAPTA chelator.

Step 2: Synthesis of the Fluorophore Moiety

The benzofuran fluorophore of Fura-2 is synthesized separately. This typically involves a series of reactions to construct the heterocyclic ring system with the appropriate functional groups for subsequent coupling to the BAPTA core.

Step 3: Coupling of BAPTA and the Fluorophore

The BAPTA precursor and the fluorophore moiety are then coupled together through a suitable chemical reaction, such as a nucleophilic substitution or a condensation reaction, to form the complete Fura-2 molecule.

Step 4: Esterification to Produce the AM Ester Form

To make the indicator cell-permeable, the carboxylic acid groups are converted to their acetoxymethyl (AM) esters. This is typically achieved by reacting the final indicator with bromomethyl acetate in the presence of a non-nucleophilic base. The AM esters are lipophilic and can readily cross the cell membrane. Once inside the cell, they are cleaved by intracellular esterases, trapping the active, membrane-impermeant form of the indicator in the cytoplasm.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric indicator Fura-2 AM for the quantitative measurement of intracellular Ca²⁺ concentrations in cultured cells using a fluorescence plate reader or microscope.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to inhibit dye leakage)

-

Ionomycin or other Ca²⁺ ionophore

-

EGTA

-

Cultured cells on a 96-well plate or coverslips

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

If used, prepare a 250 mM stock solution of probenecid in a suitable buffer.

-

-

Cell Loading:

-

Grow cells to 70-90% confluency on a 96-well plate or coverslips.

-

Prepare a loading buffer by diluting the Fura-2 AM stock solution and the Pluronic F-127 stock solution into HBSS to final concentrations of 2-5 µM and 0.02-0.04%, respectively. If using probenecid, add it to a final concentration of 1-2.5 mM.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS to the cells and allow them to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

-

Fluorescence Measurement:

-

For ratiometric measurements, alternately excite the cells at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Record the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).

-

-

Calibration (Optional but Recommended for Quantitative Measurements):

-

To determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios, treat the cells with a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin) in the presence of a Ca²⁺-free buffer containing a high concentration of EGTA (e.g., 5-10 mM) to obtain Rmin.

-

Then, add a saturating concentration of Ca²⁺ (e.g., 1-2 mM) to obtain Rmax.

-

The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where Kd is the dissociation constant of the indicator, R is the measured fluorescence ratio, and Sf2/Sb2 is the ratio of the fluorescence of the Ca²⁺-free to the Ca²⁺-bound indicator at 380 nm excitation.

-

High-Throughput Screening of GPCR Agonists using Fluo-4 AM

This protocol outlines a general procedure for a no-wash, fluorescence-based assay for screening GPCR agonists in a 96- or 384-well plate format using the single-wavelength indicator Fluo-4 AM.

Materials:

-

Fluo-4 AM

-

Anhydrous DMSO

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Probenecid

-

Cells expressing the GPCR of interest

-

Agonist compounds to be screened

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating:

-

Plate cells expressing the target GPCR in a 96- or 384-well black-walled, clear-bottom plate and grow overnight.

-

-

Preparation of Dye Loading Solution:

-

Prepare a 2-4 µM Fluo-4 AM loading solution in assay buffer containing 0.02-0.04% Pluronic F-127 and 1-2.5 mM probenecid.

-

-

Cell Loading:

-

Remove the growth medium from the cell plate.

-

Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

-

-

High-Throughput Screening:

-

Place the cell plate in a fluorescence plate reader equipped with an automated injector.

-

Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

-

Establish a baseline fluorescence reading for a few seconds.

-

Inject the agonist compounds into the wells and immediately begin recording the fluorescence intensity over time (typically 1-5 minutes).

-

An increase in fluorescence intensity indicates an agonist-induced increase in intracellular Ca²⁺.

-

Visualizing Cellular Processes

GPCR-Mediated Calcium Signaling Pathway

BAPTA-based indicators are frequently used to study Ca²⁺ signaling downstream of G-protein coupled receptors (GPCRs), particularly those that couple to the Gq alpha subunit. Activation of these receptors leads to a cascade of events culminating in the release of Ca²⁺ from intracellular stores. This pathway is a common target for drug discovery.

Experimental Workflow for High-Throughput Screening

The following diagram illustrates a typical workflow for a high-throughput screen (HTS) to identify GPCR agonists using a fluorescent calcium indicator like Fluo-4 AM.

Conclusion

BAPTA-based fluorescent calcium indicators are powerful and versatile tools that have revolutionized our ability to study intracellular Ca²⁺ signaling. Their high selectivity, sensitivity, and diverse range of spectral properties make them suitable for a wide array of applications, from fundamental cell biology research to high-throughput drug screening. A thorough understanding of their properties and the appropriate experimental protocols, as outlined in this guide, is essential for obtaining accurate and reproducible data, ultimately accelerating our understanding of cellular function and the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for BAPTA in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction to BAPTA: A Powerful Tool for Probing Intracellular Calcium Signaling

1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, commonly known as BAPTA, is a highly selective calcium chelator that has become an indispensable tool for investigating the intricate roles of calcium (Ca²⁺) in a vast array of cellular processes.[1][2] Its high affinity and rapid binding kinetics make it superior to other chelators like EGTA for studying fast cellular events.[1][3][4] BAPTA's ability to bind Ca²⁺ is significantly less sensitive to pH changes within the physiological range, and it demonstrates a remarkable selectivity for Ca²⁺ over other divalent cations such as magnesium (Mg²⁺), which is crucial for its utility in biological systems.[1][2]

The acetoxymethyl (AM) ester form, BAPTA-AM, is a cell-permeant derivative that can be readily loaded into live cells.[5][6] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant BAPTA molecule within the cytoplasm.[5][6][7] This allows researchers to effectively buffer or "clamp" intracellular Ca²⁺ concentrations, thereby enabling the study of Ca²⁺-dependent signaling pathways involved in processes such as neurotransmission, muscle contraction, apoptosis, and gene expression.[1][6]

Mechanism of Action

The utility of BAPTA-AM in live cell imaging stems from its two-step activation process. Initially, the lipophilic AM esters facilitate its passive diffusion across the plasma membrane. Once in the cytoplasm, intracellular esterases hydrolyze these ester groups, converting BAPTA-AM into its active, hydrophilic form, BAPTA. This charged form is retained within the cell, where it acts as a high-affinity buffer for free cytosolic Ca²⁺.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

BAETA loading protocol for cultured neurons

It appears that "BAETA" is likely a typographical error and the intended compound is BAPTA , a well-known calcium chelator. BAPTA stands for 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid. For loading into cultured neurons, the cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM , is utilized.[1] This document provides detailed application notes and protocols for the use of BAPTA-AM in cultured neurons.

Application Notes

BAPTA-AM is a crucial tool for researchers and drug development professionals investigating the role of intracellular calcium signaling in neuronal function and pathophysiology. As a high-affinity and selective calcium chelator, BAPTA-AM is used to buffer intracellular calcium concentrations, thereby inhibiting or attenuating calcium-dependent processes.[1]

Mechanism of Action:

The lipophilic AM ester groups of BAPTA-AM allow it to passively diffuse across the plasma membrane of cultured neurons. Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis traps the now membrane-impermeant, active form of BAPTA, which can then rapidly bind to free intracellular calcium ions.[1] This chelation effectively prevents calcium from interacting with its downstream targets, thus providing a powerful method to dissect the role of calcium in various signaling pathways.

Applications in Neuronal Research:

-

Neuroprotection Studies: BAPTA has been shown to be neuroprotective in models of neuronal injury by reducing neuronal death.[2][3]

-

Synaptic Transmission and Plasticity: By chelating calcium, BAPTA-AM can be used to investigate the role of presynaptic and postsynaptic calcium in neurotransmitter release and long-term potentiation (LTP) or depression (LTD).[4]

-

Ion Channel Modulation: BAPTA can block calcium-activated potassium channels, which are involved in processes like spike-frequency adaptation and afterhyperpolarizations.[4]

-

Drug Discovery: BAPTA-AM can be employed to screen for compounds that modulate neuronal calcium signaling or to elucidate the calcium-dependent mechanisms of drug action.[5]

Considerations for Use:

-

Optimization is Key: The optimal concentration of BAPTA-AM and the loading time are highly dependent on the specific type of cultured neurons and the experimental goals. It is crucial to empirically determine these parameters to achieve the desired level of calcium buffering without causing cytotoxicity.[5]

-

Potential for ER Stress: Loading neurons with BAPTA-AM can affect endoplasmic reticulum (ER) function and induce ER stress, which should be considered when interpreting results.[6]

-

Co-loading with Calcium Indicators: To monitor the effect of BAPTA on intracellular calcium dynamics, it is often co-loaded with a fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.[5]

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation parameters for loading cultured neurons with BAPTA-AM and other common AM-ester dyes.

Table 1: BAPTA-AM Loading Parameters

| Parameter | Typical Range | Notes |

| BAPTA-AM Concentration | 4 - 10 µM | The final concentration should be optimized for the specific neuronal culture and experimental needs.[1] |

| Incubation Time | 20 - 120 minutes | Highly cell-type dependent and requires empirical determination.[1] |

| Incubation Temperature | 37°C | Standard cell culture incubation temperature is typically used.[5] |

| De-esterification Time | 20 - 30 minutes | An additional incubation period after loading to ensure complete cleavage of the AM esters.[1] |

Table 2: Common Reagents for AM Ester Loading

| Reagent | Stock Concentration | Final Concentration | Purpose |

| BAPTA-AM | 2 - 5 mM in DMSO | 4 - 10 µM | Cell-permeant calcium chelator.[1][5] |

| Pluronic® F-127 | 10% (w/v) in water | 0.02% - 0.04% | A non-ionic surfactant that aids in the dispersion of the lipophilic BAPTA-AM in aqueous buffer.[5][7] |

| Probenecid | 25 mM | 1 mM | An organic anion transport inhibitor that can reduce the extrusion of the de-esterified dye.[7][8] |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

BAPTA-AM Stock Solution (2-5 mM):

-

Dissolve BAPTA-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 2-5 mM.[5]

-

For example, to prepare a 2 mM stock solution, dissolve 1 mg of BAPTA-AM in 653.87 µL of DMSO.[5]

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[5]

-

-

Physiological Buffer (e.g., Hanks' Balanced Salt Solution - HBSS):

-

Prepare a sterile physiological buffer suitable for maintaining the health of your cultured neurons during the loading procedure. HBSS is a common choice.

-

-

Pluronic® F-127 Stock Solution (10% w/v):

Protocol 2: BAPTA-AM Loading of Cultured Neurons

This protocol provides a general guideline for loading adherent cultured neurons.

-

Cell Preparation:

-

Culture neurons on a suitable imaging dish, such as glass-bottom dishes, and allow them to adhere and mature as required for your experiment.[5]

-

-

Preparation of Loading Buffer:

-

On the day of the experiment, warm the physiological buffer and Pluronic® F-127 stock solution to room temperature.

-

Prepare the loading buffer with the desired final concentration of BAPTA-AM (typically 4-10 µM).

-

To aid in the dispersion of BAPTA-AM, it is recommended to first mix the required volume of the BAPTA-AM stock solution with an equal volume of 10% Pluronic® F-127 before diluting it in the final volume of the physiological buffer.[5] The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.[5]

-

Vortex the loading buffer gently to ensure it is well-mixed.

-

-

Cell Loading:

-

Remove the culture medium from the neurons and gently wash them once with the pre-warmed physiological buffer.[5]

-

Add the prepared loading buffer to the neurons, ensuring that the entire surface of the culture is covered.

-

Incubate the neurons at 37°C for 30-60 minutes in a cell culture incubator. The optimal incubation time should be determined empirically for your specific neuronal culture.[5]

-

-

Wash:

-

After the incubation period, carefully remove the loading buffer.

-

Gently wash the neurons 2-3 times with the pre-warmed physiological buffer to remove any extracellular BAPTA-AM.[5]

-

-

De-esterification:

-

Add fresh, pre-warmed physiological buffer to the neurons.

-

Incubate for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM esters by intracellular esterases.[5]

-

-

Experimentation:

-

The neurons are now loaded with BAPTA and are ready for your experiment. You can now proceed with your planned treatments and subsequent analysis, such as fluorescence microscopy if co-loaded with a calcium indicator.

-

Visualizations

Caption: Mechanism of BAPTA-AM action in cultured neurons.

Caption: Experimental workflow for BAPTA-AM loading in cultured neurons.

References

- 1. benchchem.com [benchchem.com]

- 2. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Postsynaptic and presynaptic effects of the calcium chelator BAPTA on synaptic transmission in rat hippocampal dentate granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

Application Notes: Precise Control and Calculation of Free Calcium Concentration with BAPTA

For Researchers, Scientists, and Drug Development Professionals

Introduction to BAPTA: A High-Precision Tool for Calcium Signaling Research

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a highly selective calcium (Ca²⁺) chelator, an indispensable tool for investigating the intricate roles of Ca²⁺ in cellular signaling.[1] Its primary function is to buffer intracellular calcium, thereby preventing or reducing the transient increases in Ca²⁺ that trigger downstream signaling events.[1] BAPTA and its derivatives are widely used to control and measure intracellular calcium concentrations with high precision.[2]

Compared to the more traditional Ca²⁺ chelator EGTA, BAPTA offers several key advantages:

-

Higher Selectivity: BAPTA demonstrates a significantly greater affinity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is crucial given the high cytosolic concentration of Mg²⁺.[1][3]

-

Faster Binding Kinetics: BAPTA binds and releases Ca²⁺ ions at a much faster rate than EGTA (approximately 50-400 times faster), making it ideal for studying rapid calcium dynamics.[1][2][3]

-

Reduced pH Sensitivity: BAPTA's affinity for calcium is less dependent on pH changes within the physiological range, ensuring more consistent chelation under varying experimental conditions.[1][2][3]

The cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM, is frequently used to load the chelator into live cells. Once inside, cytosolic esterases cleave the AM groups, trapping the active BAPTA molecule within the cytoplasm where it can buffer changes in cytosolic Ca²⁺.[1][2]

Key Applications of BAPTA in Research

-

Buffering Intracellular Calcium: BAPTA is used to clamp intracellular Ca²⁺ at resting levels, enabling researchers to determine the necessity of Ca²⁺ transients for specific cellular processes.[2]

-

Differentiating Calcium Sources: By chelating intracellular Ca²⁺, BAPTA helps to distinguish between Ca²⁺ release from internal stores, such as the endoplasmic reticulum, and Ca²⁺ influx from the extracellular space.[2]

-

Investigating Calcium Signaling Pathways: BAPTA is instrumental in studying a wide array of Ca²⁺-dependent signaling cascades, including those involved in neurotransmission, muscle contraction, apoptosis, and gene expression.[2][4]

-

Calibration of Fluorescent Calcium Indicators: BAPTA can be used to establish a "zero" or minimal intracellular free calcium level, which is essential for the in situ calibration of ratiometric fluorescent indicators like Fura-2.[2]

Data Presentation: Quantitative Properties of BAPTA and Its Analogs

The selection of a calcium chelator is critically dependent on the dissociation constant (Kd), which reflects the affinity of the chelator for Ca²⁺. A lower Kd indicates a higher affinity.

| Chelator | Form | Kd for Ca²⁺ (µM) | Conditions | Source(s) |

| BAPTA | Water-Soluble Salt | ~0.11 | pH >6.0 | [5] |

| 0.16 - 0.59 | No Mg²⁺ | [3] | ||

| ~0.7 | 1 mM Mg²⁺ | [3] | ||

| Intracellular (Red Cells) | ~0.8 | [6] | ||

| 5,5'-Dibromo-BAPTA | Water-Soluble Salt | 1.6 - 3.6 | No Mg²⁺, Buffer Dependent | [7][8] |

| 5,5'-Dimethyl BAPTA (MAPTA) | Water-Soluble Salt | Highest affinity BAPTA compound | [3] | |

| BAPTA-FF (tetrafluoro BAPTA) | Water-Soluble Salt | Lower affinity | [3] | |

| Oregon Green 488 BAPTA-1 | Fluorescent Indicator | ~0.17 | [9][10] | |

| Oregon Green 488 BAPTA-2 | Fluorescent Indicator | ~0.58 | [9] | |

| Oregon Green BAPTA-5N | Fluorescent Indicator | ~20 | [9] |

Experimental Protocols

Protocol 1: Preparation of BAPTA-AM Stock Solution

This protocol describes the preparation of a stock solution of the cell-permeant form of BAPTA.

Materials:

-

BAPTA-AM

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-